molecular formula C8H5ClF3NO2 B567760 Methyl 2-chloro-5-(trifluoromethyl)nicotinate CAS No. 1360934-51-5

Methyl 2-chloro-5-(trifluoromethyl)nicotinate

Cat. No. B567760
CAS RN: 1360934-51-5
M. Wt: 239.578
InChI Key: ABTMVRRTSDJRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-chloro-5-(trifluoromethyl)nicotinate” is a chemical compound with the molecular formula C8H5ClF3NO2 . It is also known by other names such as “methyl 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylate” and "2-chloro-5-trifluoromethyl-nicotinic acid methyl ester" .


Molecular Structure Analysis

The molecular structure of “Methyl 2-chloro-5-(trifluoromethyl)nicotinate” consists of a pyridine ring substituted with a chloro group at the 2nd position and a trifluoromethyl group at the 5th position. The pyridine ring is also attached to a carboxylate group, which is esterified with a methyl group .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Methyl 2-chloro-5-(trifluoromethyl)nicotinate is primarily utilized in the synthesis of novel compounds with potential pharmaceutical applications. For instance, Mulder et al. (2013) developed a safe and cost-effective synthesis method for Methyl 6-Chloro-5-(trifluoromethyl)nicotinate, showcasing its utility as an intermediate in the creation of innovative anti-infective agents. This synthesis emphasizes the trifluoromethylation of aryl iodide using an inexpensive methyl chlorodifluoroacetate (MCDFA)/KF/CuI system (Mulder et al., 2013).

Herbicidal Activity

Nicotinic acid derivatives, closely related to Methyl 2-chloro-5-(trifluoromethyl)nicotinate, have been studied for their potential herbicidal activities. Yu et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides, some of which exhibited substantial herbicidal activity against certain weeds. Their work provides valuable structure-activity relationship insights that could guide the development of novel herbicides (Yu et al., 2021).

Synthetic Intermediates

Methyl 2-chloro-5-(trifluoromethyl)nicotinate is also a critical intermediate in the synthesis of various other chemicals. For example, Hang-dong (2010) synthesized 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, an intermediate crucial for producing the highly efficient herbicide trifloxysulfuron, from nicotinamide via several chemical processes. The overall yield of this synthesis was up to 48.7% (Hang-dong, 2010).

Agricultural Chemical Research

In the realm of agricultural chemistry, researchers have been focusing on the synthesis and characterization of compounds similar to Methyl 2-chloro-5-(trifluoromethyl)nicotinate. For instance, Bheemanapalli et al. (2008) prepared a new series of 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides and screened them for antibacterial activity against various bacteria (Bheemanapalli et al., 2008).

properties

IUPAC Name

methyl 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-2-4(8(10,11)12)3-13-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTMVRRTSDJRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-chloro-5-(trifluoromethyl)nicotinic acid (500 mg, 2.21 mmole, available from Apollo #PC9219) in a mixture diethyl ether/methanol (5 ml)/(15 ml) was cooled to −20° C. then trimethylsilyldiazomethane (2M solution in diethyl ether) (2.15 ml, 4.43 mmol) was added dropwise. The reaction mixture was stirred at −20° C. for 1 h then allowed to warm to room temperature. After solvent evaporation, the obtained residue was loaded on SPE-Si cartridge (10 g) eluting with a mixture cyclohexane/dichloromethane from 80/20 to 60/40. Collected fractions, after solvent evaporation, afforded the title compound (D66) (300 mg)
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.